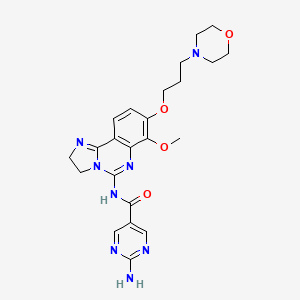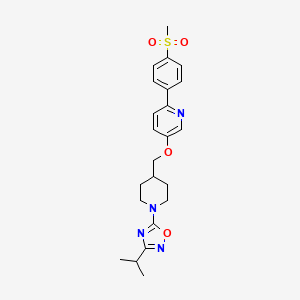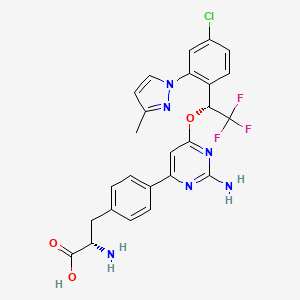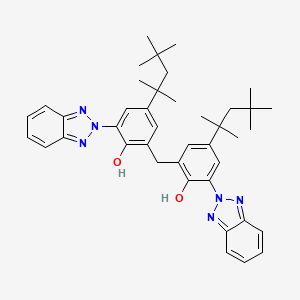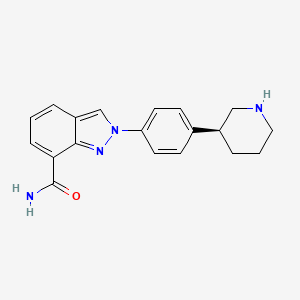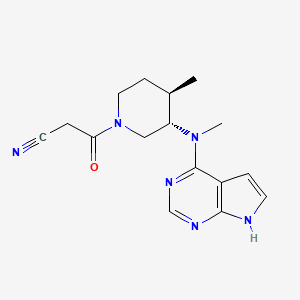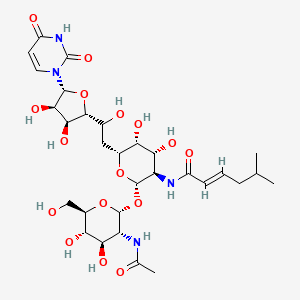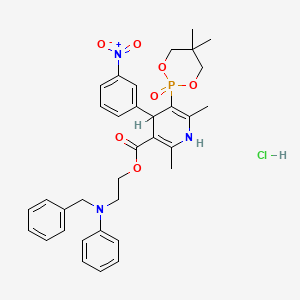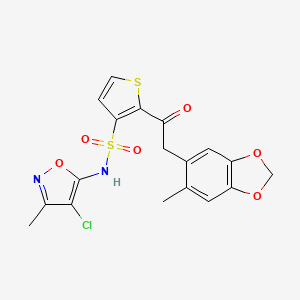
Sitaxentan
Overview
Description
Sitaxentan is a medication that was primarily used for the treatment of pulmonary arterial hypertension. It belongs to the class of drugs known as endothelin receptor antagonists. This compound was marketed under the trade name Thelin by Encysive Pharmaceuticals until Pfizer acquired the company in February 2008. in 2010, Pfizer voluntarily removed this compound from the market due to concerns about liver toxicity .
Mechanism of Action
Target of Action
Sitaxsentan primarily targets the Endothelin-1 receptor (ET-A) and Endothelin B receptor (ET-B) . These receptors are involved in the binding of endothelin-1, a potent blood vessel constrictor .
Mode of Action
Sitaxsentan acts as a competitive antagonist of endothelin-1 at the ET-A and ET-B receptors . Under normal conditions, endothelin-1 binding to these receptors causes pulmonary vasoconstriction . By blocking this interaction, Sitaxsentan decreases pulmonary vascular resistance . It’s worth noting that Sitaxsentan has a higher affinity for ET-A than ET-B .
Biochemical Pathways
The primary biochemical pathway affected by Sitaxsentan is the endothelin pathway . By blocking the binding of endothelin to its receptors, Sitaxsentan negates the deleterious effects of endothelin, which include vasoconstriction and increased pulmonary vascular resistance .
Pharmacokinetics
Sitaxsentan exhibits good oral bioavailability, with absorption rates of 70-100% . It is primarily metabolized in the liver via CYP2C9- and CYP3A4-mediated pathways . The drug is eliminated through both renal (50 to 60%) and fecal (40 to 50%) routes . The half-life of Sitaxsentan is approximately 10 hours .
Result of Action
The primary result of Sitaxsentan’s action is a decrease in pulmonary vascular resistance . This is achieved by blocking the vasoconstrictive effects of endothelin-1, thereby alleviating the symptoms of PAH .
Action Environment
The action of Sitaxsentan can be influenced by various environmental factors. For instance, the presence of liver disease can affect the drug’s metabolism and clearance .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Sitaxsentan plays a crucial role in biochemical reactions by acting as a competitive antagonist of endothelin-1 at the endothelin-A (ET-A) and endothelin-B (ET-B) receptors. It has a higher affinity for ET-A receptors compared to ET-B receptors . By blocking the binding of endothelin-1 to these receptors, Sitaxsentan prevents the vasoconstrictive and proliferative effects of endothelin-1 on pulmonary vascular smooth muscle cells . This interaction is essential in reducing pulmonary vascular resistance and improving blood flow in patients with PAH .
Cellular Effects
Sitaxsentan exerts significant effects on various types of cells and cellular processes. In pulmonary vascular smooth muscle cells, Sitaxsentan inhibits vasoconstriction and cellular proliferation by blocking the endothelin-1 mediated signaling pathways . This leads to a reduction in pulmonary vascular resistance and alleviation of PAH symptoms . Additionally, Sitaxsentan influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of endothelin receptors . These effects contribute to the overall therapeutic benefits of Sitaxsentan in managing PAH .
Molecular Mechanism
The molecular mechanism of Sitaxsentan involves its competitive antagonism of endothelin-1 at the ET-A and ET-B receptors . Under normal conditions, endothelin-1 binding to these receptors causes pulmonary vasoconstriction and cellular proliferation . By blocking this interaction, Sitaxsentan decreases pulmonary vascular resistance and prevents the deleterious effects of endothelin-1 . Sitaxsentan has a higher affinity for ET-A receptors, which are primarily responsible for vasoconstriction, compared to ET-B receptors . This selective antagonism allows Sitaxsentan to effectively reduce pulmonary vascular resistance while minimizing potential side effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sitaxsentan have been observed to change over time. Sitaxsentan exhibits a half-life of approximately 10 hours, indicating its stability and sustained activity in the body . Studies have shown that Sitaxsentan maintains its efficacy in reducing pulmonary vascular resistance and improving exercise capacity over extended periods . Long-term use of Sitaxsentan has been associated with hepatotoxicity, leading to its withdrawal from the market . This highlights the importance of monitoring liver function during Sitaxsentan therapy .
Dosage Effects in Animal Models
In animal models, the effects of Sitaxsentan vary with different dosages. Studies have demonstrated that Sitaxsentan effectively reduces pulmonary vascular resistance and improves exercise capacity in a dose-dependent manner . Higher doses of Sitaxsentan have been associated with increased risk of hepatotoxicity and other adverse effects . It is crucial to determine the optimal dosage of Sitaxsentan to maximize its therapeutic benefits while minimizing potential risks .
Metabolic Pathways
Sitaxsentan is primarily metabolized in the liver through the cytochrome P450 enzymes CYP2C9 and CYP3A4 . The metabolites of Sitaxsentan are excreted via the renal and fecal routes . The hepatic metabolism of Sitaxsentan plays a significant role in its pharmacokinetics and overall efficacy . Understanding the metabolic pathways of Sitaxsentan is essential for optimizing its dosing regimen and minimizing potential drug interactions .
Transport and Distribution
Sitaxsentan is transported and distributed within cells and tissues through various mechanisms. It exhibits high protein binding (>99%), which influences its distribution and bioavailability . Sitaxsentan is absorbed efficiently, with a bioavailability ranging from 70% to 100% . The transport and distribution of Sitaxsentan are crucial for its therapeutic effects, as it needs to reach the target tissues and receptors to exert its action .
Subcellular Localization
The subcellular localization of Sitaxsentan is primarily determined by its interaction with endothelin receptors on the cell surface . Sitaxsentan binds to the ET-A and ET-B receptors, which are predominantly located on pulmonary vascular smooth muscle cells . This localization is essential for its inhibitory effects on endothelin-1 mediated vasoconstriction and cellular proliferation . Understanding the subcellular localization of Sitaxsentan provides insights into its mechanism of action and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sitaxentan involves several steps, starting with the preparation of the core structure, which includes a thiophene ring. The key steps involve:
- Formation of the thiophene ring.
- Introduction of the sulfonamide group.
- Attachment of the isoxazole ring.
- Final coupling reactions to complete the molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Sitaxentan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding amines.
Substitution: this compound can undergo substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Sitaxentan has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of endothelin receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways involving endothelin receptors.
Medicine: Primarily used for the treatment of pulmonary arterial hypertension. It has also been explored for potential use in treating other cardiovascular diseases.
Industry: this compound’s synthesis and production methods have been studied to improve industrial-scale manufacturing processes
Comparison with Similar Compounds
Bosentan: Another endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. Unlike sitaxentan, bosentan is a nonselective endothelin receptor antagonist.
Ambrisentan: A selective endothelin-A receptor antagonist with a similar mechanism of action to this compound but with a different safety profile.
Comparison:
Selectivity: this compound is highly selective for endothelin-A receptors, whereas bosentan is nonselective.
Safety Profile: this compound was withdrawn from the market due to concerns about liver toxicity, while bosentan and ambrisentan have different safety profiles.
Efficacy: The efficacy of this compound in clinical trials was comparable to that of bosentan, but the hepatotoxicity of this compound outweighed its benefits .
This compound’s unique selectivity for endothelin-A receptors and its initial promise in treating pulmonary arterial hypertension highlight its significance, despite its eventual market withdrawal due to safety concerns.
Properties
IUPAC Name |
N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O6S2/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18/h3-5,7,21H,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWXUGHIIBDVKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057673 | |
| Record name | Sitaxentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sitaxentan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015629 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sitaxentan is a competitive antagonist of endothelin-1 at the endothelin-A (ET-A) and endothelin-B (ET-B) receptors. Under normal conditions, endothelin-1 binding of ET-A or ET-B receptors causes pulmonary vasoconstriction. By blocking this interaction, Sitaxentan decreases pulmonary vascular resistance. Sitaxentan has a higher affinity for ET-A than ET-B. | |
| Record name | Sitaxentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06268 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
184036-34-8, 210421-64-0 | |
| Record name | Sitaxentan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184036-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sitaxentan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184036348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sitaxentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06268 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sitaxentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SITAXENTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9QH779MEM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sitaxentan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015629 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
